Cas no 1897-53-6 (2-Fluoroterephthalonitrile)
2-Fluoroterephthalonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoroterephthalonitrile
- 2-Fluoro-1,4-benzenedicarbonitrile
- 2-fluorobenzene-1,4-dicarbonitrile
- 1,4-Benzenedicarbonitrile,2-fluoro
- 2,5-dicyanofluorobenzene
- 2-fluoro-terephthalonitrile
- 3-Fluoroterephthalonitrile
- Terephthalonitrile,fluoro
- 1,4-Benzenedicarbonitrile, 2-fluoro-
- Terephthalonitrile, fluoro-
- DULBJBXBNLVFBI-UHFFFAOYSA-N
- FCH843737
- 9882AA
- 4-CYANO-3-FLUOROBENZONITRILE
- 4-CYANO-2-FLUOROBENZONITRILE
- RP21036
- AS05861
- CM13111
- PB41549
- DTXSID10172388
- SY113289
- CS-0054302
- J-509529
- FT-0645964
- MFCD01657004
- CHEMBL3248226
- 1897-53-6
- SCHEMBL1797379
- AKOS006278991
- AMY23134
- A856768
- fluoroterephthalonitrile
-
- MDL: MFCD01657004
- Inchi: 1S/C8H3FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H
- InChI Key: DULBJBXBNLVFBI-UHFFFAOYSA-N
- SMILES: FC1C=C(C#N)C=CC=1C#N
Computed Properties
- Exact Mass: 146.02800
- Monoisotopic Mass: 146.028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.6
- XLogP3: 1.5
Experimental Properties
- Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 121.0-123.5 ºC
- Boiling Point: 280.6±25.0 ºC (760 Torr),
- Flash Point: 123.5±23.2 ºC,
- Refractive Index: 1.538
- Solubility: Almost insoluble (0.08 g/l) (25 º C),
- PSA: 47.58000
- LogP: 1.56906
2-Fluoroterephthalonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluoroterephthalonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F191791-50mg |
2-Fluoroterephthalonitrile |
1897-53-6 | 95% | 50mg |
¥118.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F191791-250mg |
2-Fluoroterephthalonitrile |
1897-53-6 | 95% | 250mg |
¥221.90 | 2023-09-02 | |
| Chemenu | CM131739-1g |
2-fluoroterephthalonitrile |
1897-53-6 | 95+% | 1g |
$221 | 2021-06-17 | |
| Chemenu | CM131739-5g |
2-fluoroterephthalonitrile |
1897-53-6 | 95+% | 5g |
$660 | 2021-06-17 | |
| Chemenu | CM131739-10g |
2-fluoroterephthalonitrile |
1897-53-6 | 95+% | 10g |
$1178 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JM487-1g |
2-Fluoroterephthalonitrile |
1897-53-6 | 98% | 1g |
1545.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JM487-250mg |
2-Fluoroterephthalonitrile |
1897-53-6 | 98% | 250mg |
816CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JM487-100mg |
2-Fluoroterephthalonitrile |
1897-53-6 | 98% | 100mg |
375CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F840464-250mg |
2-Fluoroterephthalonitrile |
1897-53-6 | 95% | 250mg |
834.30 | 2021-05-17 | |
| Fluorochem | 230547-250mg |
2-Fluoroterephthalonitrile |
1897-53-6 | 95% | 250mg |
£78.00 | 2022-02-28 |
2-Fluoroterephthalonitrile Suppliers
Additional information on 2-Fluoroterephthalonitrile
Recent Advances in the Application of 2-Fluoroterephthalonitrile (CAS: 1897-53-6) in Chemical Biology and Pharmaceutical Research
2-Fluoroterephthalonitrile (CAS: 1897-53-6) has emerged as a key intermediate in the synthesis of advanced pharmaceutical compounds and functional materials. Recent studies highlight its utility in the development of novel drug candidates, particularly in the areas of kinase inhibitors and PET (Positron Emission Tomography) imaging agents. The unique electronic properties imparted by the fluorine substituent, combined with the versatility of the nitrile groups, make this compound a valuable building block in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Fluoroterephthalonitrile in the synthesis of selective FGFR (Fibroblast Growth Factor Receptor) inhibitors. The researchers utilized the compound's nitrile groups for click chemistry modifications, enabling the rapid generation of a diverse library of potential anticancer agents. The fluorine atom was found to significantly enhance binding affinity through favorable interactions with the kinase's hinge region.
In materials science applications, a team from MIT reported in Advanced Materials (2024) the incorporation of 2-Fluoroterephthalonitrile into covalent organic frameworks (COFs) for drug delivery systems. The fluorine moiety improved the framework's stability while maintaining porosity, and the nitrile groups allowed for post-synthetic modification with various therapeutic payloads. This represents a significant advancement in targeted drug delivery technologies.
Recent patent filings (WO2023124567, 2023) describe novel synthetic routes to 2-Fluoroterephthalonitrile that improve yield and purity while reducing environmental impact. The new methods employ catalytic fluorination rather than traditional halogen exchange reactions, demonstrating the pharmaceutical industry's commitment to green chemistry principles in intermediate manufacturing.
Ongoing clinical trials (NCT05678921) are investigating fluorine-18 labeled derivatives of 2-Fluoroterephthalonitrile as PET tracers for neurodegenerative diseases. Preliminary results suggest excellent blood-brain barrier penetration and specific binding to tau protein aggregates, potentially offering a new diagnostic tool for Alzheimer's disease and related tauopathies.
The compound's safety profile has been extensively characterized in recent toxicological studies (Regulatory Toxicology and Pharmacology, 2024), confirming its suitability for pharmaceutical applications. Notably, the fluorine substitution was found to reduce potential mutagenicity compared to other halogenated terephthalonitrile derivatives, addressing previous safety concerns.
Future research directions highlighted in a recent review (Chemical Society Reviews, 2024) include exploring 2-Fluoroterephthalonitrile's potential in PROTAC (PROteolysis TArgeting Chimera) development and as a scaffold for bifunctional chelators in radiopharmaceuticals. The compound's unique structural features position it as a versatile tool for addressing multiple challenges in modern drug discovery and development.
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